



Application Notes and Protocols for (E/Z)-DMU2139 in Oncology

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Compound of Interest		
Compound Name:	(E/Z)-DMU2139	
Cat. No.:	B15573697	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-DMU2139 is a potent and highly specific inhibitor of Cytochrome P450 1B1 (CYP1B1), a key enzyme implicated in the progression and chemoresistance of various cancers. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range (4-9 nM), DMU2139 presents a promising therapeutic agent for targeted cancer therapy. These application notes provide a comprehensive overview of the scientific rationale, preclinical data, and detailed protocols for utilizing **(E/Z)-DMU2139** in an oncology research setting.

CYP1B1 is an extrahepatic enzyme that is frequently overexpressed in a wide array of tumor types, including breast, prostate, colorectal, and lung cancers, while exhibiting minimal expression in corresponding healthy tissues. This differential expression pattern makes CYP1B1 an attractive target for cancer-specific therapies. The enzyme's role in carcinogenesis is multifaceted; it is involved in the metabolic activation of procarcinogens and has been linked to the development of resistance to conventional chemotherapeutic agents.

Inhibition of CYP1B1 by **(E/Z)-DMU2139** offers a strategic approach to not only directly impede tumor-promoting pathways but also to potentially re-sensitize resistant tumors to standard chemotherapy regimens. Preclinical evidence has demonstrated that DMU2139 can effectively overcome cisplatin resistance in cancer cells that overexpress CYP1B1. This suggests a synergistic potential for combination therapies.



This document serves as a practical guide for researchers investigating the therapeutic potential of **(E/Z)-DMU2139**. It includes a summary of its mechanism of action, its effects on key signaling pathways, and detailed protocols for essential in vitro experiments to evaluate its efficacy and mechanism of action in cancer cell lines.

Mechanism of Action and Signaling Pathways

(E/Z)-DMU2139 exerts its anti-cancer effects through the specific inhibition of CYP1B1. The downstream consequences of this inhibition are the modulation of key signaling pathways that are critical for tumor growth, proliferation, and metastasis.

CYP1B1-Mediated Carcinogenesis:

CYP1B1 metabolizes various endogenous and exogenous compounds, including procarcinogens, leading to their activation into carcinogenic metabolites. These metabolites can form DNA adducts, resulting in genetic mutations that drive tumorigenesis. By inhibiting CYP1B1, **(E/Z)-DMU2139** blocks this activation step, thereby mitigating the carcinogenic effects of these compounds.

Downstream Signaling Pathways:

Recent research has elucidated that the effects of CYP1B1 extend beyond metabolic activation and influence intracellular signaling cascades. The inhibition of CYP1B1 by **(E/Z)-DMU2139** has been shown to impact the following pathways:

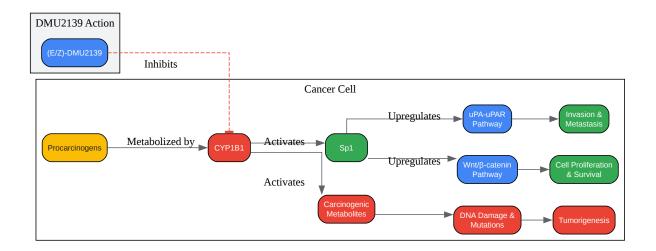
- Wnt/β-catenin Signaling: CYP1B1 activity has been linked to the upregulation of the Wnt/β-catenin pathway, a critical signaling cascade in embryonic development and cancer.
 Overexpression of CYP1B1 can lead to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting cell proliferation and survival. (E/Z)-DMU2139, by inhibiting CYP1B1, is expected to downregulate this pathway.
- uPA-uPAR Signaling: The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system plays a crucial role in cancer cell invasion and metastasis. CYP1B1 has been demonstrated to promote the expression of components of the uPA-uPAR system through the transcription factor Sp1. Inhibition of CYP1B1 by (E/Z)-DMU2139 is anticipated to disrupt this signaling axis, thereby reducing the metastatic potential of cancer cells.



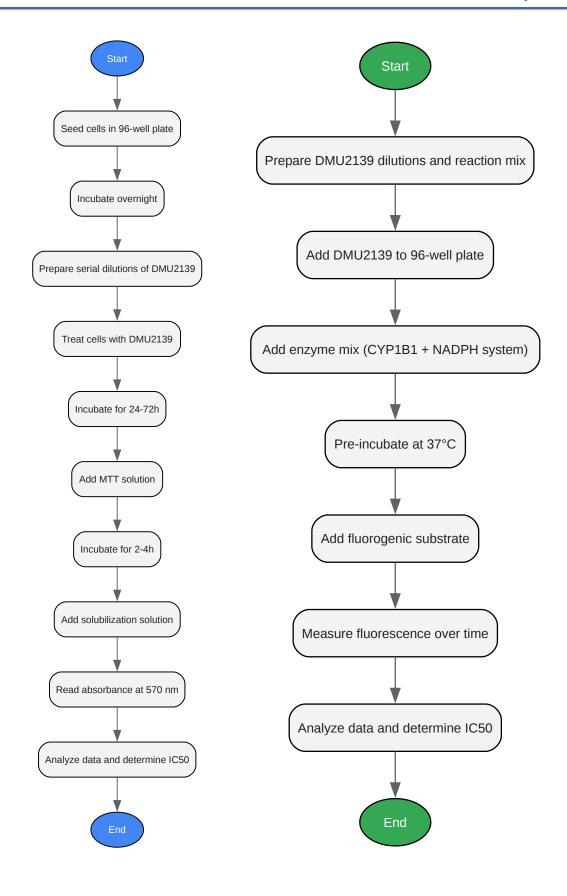


The following diagram illustrates the proposed mechanism of action of (E/Z)-DMU2139:

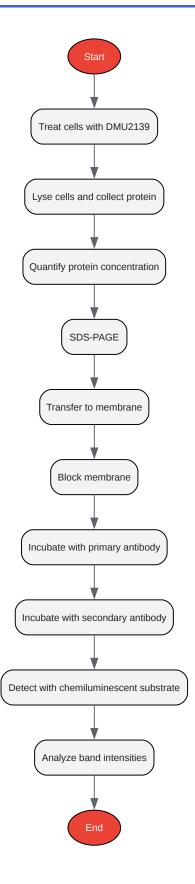












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